N-(2-methylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(2-methylphenyl)adamantane-1-carboxamide is a compound belonging to the adamantane family, which is known for its unique cage-like structure. This compound is characterized by the presence of an adamantane core substituted with a carboxamide group and a 2-methylphenyl group. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-methylaniline in the presence of a coupling agent. One common method involves the use of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts. The reaction is carried out in acetonitrile under reflux conditions for about 8 hours, yielding the target compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and rigidity make it useful in studying molecular interactions and protein binding.
Medicine: Adamantane derivatives, including this compound, are investigated for their potential antiviral and neuroprotective properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into various binding sites, while the carboxamide group can form hydrogen bonds with target molecules. This combination allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenyladamantane-1-carboxamide
- N-benzyladamantane-1-carboxamide
- N-(2-thienylmethyl)adamantane-1-carboxamide
Uniqueness
N-(2-methylphenyl)adamantane-1-carboxamide is unique due to the presence of the 2-methylphenyl group, which imparts distinct electronic and steric properties. This makes it different from other adamantane derivatives and can influence its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C18H23NO |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO/c1-12-4-2-3-5-16(12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |
InChI Key |
LORYVZHISCCOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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